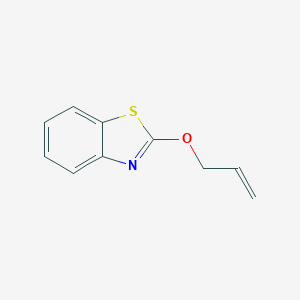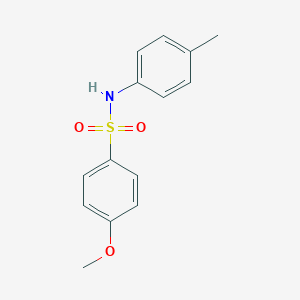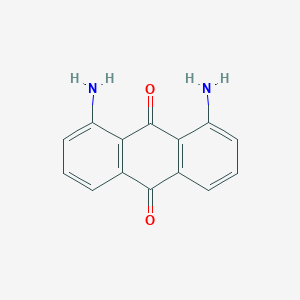
Tricycloquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Scientific Research Applications
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a standard for the calibration of analytical instruments.
Mechanism of Action
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of this compound with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This compound has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of this compound as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Synthesis Methods
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of this compound.
properties
CAS RN |
195-84-6 |
|---|---|
Molecular Formula |
C21H12N4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
InChI Key |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Other CAS RN |
195-84-6 |
synonyms |
tricycloquinazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















